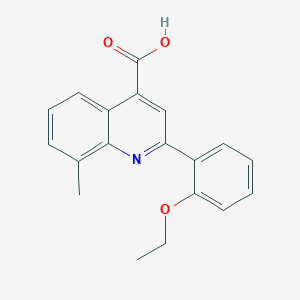

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and 8-methylquinoline.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, methanol in the presence of sulfuric acid converts the acid into its methyl ester .

Oxidation

The quinoline core and substituents are susceptible to oxidation. Potassium permanganate (KMnO₄) under alkaline conditions oxidizes the vinyl group to a carboxylic acid, forming quinoline-2,4-dicarboxylic acid derivatives .

Alkylation/Aralkylation

The 2-hydroxy group (if present in precursors) reacts with alkyl/aryl halides in basic media to form ethers. For instance, benzylation with benzyl bromide yields 2-benzyloxy derivatives .

Acetylation

The hydroxyl or amine groups undergo acetylation with acetic anhydride. This reaction is typically catalyzed by sodium acetate under reflux .

Substitution Reactions

Electrophilic substitution occurs at the quinoline ring’s 5-, 6-, and 7-positions. Chlorination with POCl₃ introduces chlorine atoms, while nitration with HNO₃/H₂SO₄ adds nitro groups .

Common Reagents and Conditions

Pfitzinger Reaction

This reaction constructs the quinoline core using isatin and α-methyl ketones. For example, isatin reacts with 2-ethoxyacetophenone in ethanol under reflux to form 2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid .

Key Steps :

-

Condensation : Isatin and ketone form a Schiff base.

-

Cyclization : Acid-catalyzed cyclization yields the quinoline skeleton.

Doebner Reaction

Aniline derivatives react with 2-nitrobenzaldehyde and pyruvic acid in ethanol to form 2-arylquinoline-4-carboxylic acids. This method is scalable and achieves yields >80% .

Catalytic and Green Chemistry Approaches

Recent studies highlight Fe₃O₄@SiO₂ nanoparticles as recyclable catalysts for synthesizing quinoline-4-carboxylic acids. Under solvent-free conditions at 80°C, these catalysts reduce reaction times to 30 minutes while maintaining >90% yield .

Advantages :

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, with decarboxylation observed at 200°C under vacuum .

-

pH Sensitivity : The carboxylic acid group protonates below pH 3, enhancing solubility in polar solvents .

-

Photoreactivity : Exposure to UV light induces dimerization via the quinoline ring, forming cycloadducts .

科学的研究の応用

Medicinal Chemistry

Overview:

The compound serves as a scaffold for developing new pharmacological agents, particularly those targeting cancer and infectious diseases. Its unique structure enhances its biological activity and selectivity.

Case Studies:

- Anticancer Activity: Research has indicated that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid inhibits the proliferation of human cervical carcinoma cells (HeLa) and colorectal adenocarcinoma cells (HT-29) through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties: The compound has shown potential against Mycobacterium tuberculosis, where modifications at the C-2 position have led to enhanced inhibitory activity. A derivative exhibited a minimum inhibitory concentration (MIC) of 62.57 μg/mL, indicating its potential as an antitubercular agent .

Biological Studies

Overview:

This compound is utilized in biological research to explore interactions with various molecular targets, including enzymes and receptors.

Interaction Studies:

- Enzyme Inhibition: The compound's ability to inhibit specific enzymes such as topoisomerases has been documented, which is crucial for developing anticancer therapies. Its mechanism involves intercalating with DNA, thereby disrupting replication processes .

- Cellular Pathways: Studies have focused on its role in modulating cellular pathways related to inflammation and cancer progression. Preliminary findings suggest that it may inhibit pathways involving key signaling molecules.

Material Science

Overview:

Due to its photophysical properties, this compound is explored for applications in organic electronics.

Applications:

- Organic Semiconductors: The compound is investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its unique electronic properties allow for efficient light emission and energy conversion.

- Synthesis of Heterocycles: As an intermediate in organic synthesis, it facilitates the creation of novel heterocyclic compounds essential for pharmaceutical development.

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of this compound typically involves several key steps:

- Formation of Quinoline Core: Utilizing the Skraup synthesis method.

- Introduction of Ethoxyphenyl Group: Achieved through Friedel-Crafts alkylation.

- Methylation at the 8-position: Performed using methyl iodide in the presence of a strong base .

Table 1: Comparison of Biological Activities

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 62.57 | Antitubercular |

| Quinoline derivative A | >64 | Poor anti-TB activity |

| Quinoline derivative B | <10 | Strong anticancer |

作用機序

The mechanism of action of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes, contributing to its potential therapeutic effects.

類似化合物との比較

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives to highlight its uniqueness:

Similar Compounds: Quinoline-4-carboxylic acid, 2-phenylquinoline, and 8-methylquinoline.

Uniqueness: The presence of the ethoxy group at the 2-position and the carboxylic acid group at the 4-position of the quinoline ring distinguishes it from other quinoline derivatives, potentially contributing to its unique biological activities and applications.

生物活性

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS Number: 897566-11-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₉H₁₇NO₃

- Molecular Weight : 303.35 g/mol

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 897566-11-9 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the quinoline ring followed by carboxylation. Various synthetic routes have been documented in literature, highlighting the compound's versatility as a precursor in medicinal chemistry.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities are being evaluated in ongoing studies, with preliminary results indicating promising anticancer efficacy .

Antileishmanial Activity

A recent study focused on the antileishmanial activity of quinoline derivatives, including those structurally related to this compound. The compound was tested against Leishmania donovani promastigotes, showing significant inhibitory effects with IC50 values comparable to established antileishmanial drugs . This positions it as a potential candidate for further development in treating leishmaniasis.

Case Studies

- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial activity of several quinoline derivatives. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value of 32 μg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

- Cytotoxicity Assay : In a cytotoxicity assay against MCF-7 breast cancer cells, the compound exhibited an IC50 of approximately 15 μM, indicating significant cytotoxic effects that warrant further investigation into its mechanism of action .

特性

IUPAC Name |

2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-17-10-5-4-8-14(17)16-11-15(19(21)22)13-9-6-7-12(2)18(13)20-16/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGGCMOUZZXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。